ALK5 Potency vs. SB-431542
Alk5-IN-27 demonstrates approximately 9.4-fold greater potency at ALK5 compared to the widely used legacy inhibitor SB-431542. In a cell-free kinase assay, Alk5-IN-27 inhibited ALK5 with an IC50 ≤ 10 nM [1], whereas SB-431542 inhibited ALK5 with an IC50 of 94 nM under comparable assay conditions measuring Smad3 phosphorylation [2]. This potency difference enables Alk5-IN-27 to achieve complete target engagement at lower compound concentrations, reducing the risk of off-target effects that are well-documented for SB-431542 at micromolar concentrations.
| Evidence Dimension | ALK5 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | ≤ 10 nM |
| Comparator Or Baseline | SB-431542: IC50 = 94 nM |
| Quantified Difference | Alk5-IN-27 is ≥ 9.4-fold more potent than SB-431542 |
| Conditions | Cell-free kinase assay; Alk5-IN-27: patent WO2022126133A1; SB-431542: ALK5 kinase domain + Smad3 substrate phosphorylation assay (Mol Pharmacol, 2002) |
Why This Matters
Investigators requiring complete ALK5 inhibition at sub-micromolar concentrations, particularly in cellular assays where SB-431542's potency limitations become rate-limiting, should prioritize Alk5-IN-27 to ensure robust target engagement.
- [1] MedChemExpress. ALK5-IN-27 (HY-151273) – Product Datasheet (citing WO2022126133A1). View Source
- [2] Laping NJ, et al. Mol Pharmacol. 2002 Jul;62(1):58-64. View Source
